molecular formula C9H14N2 B574376 1,2-Benzenediamine,n1,n1,3-trimethyl- CAS No. 183251-83-4

1,2-Benzenediamine,n1,n1,3-trimethyl-

Cat. No.: B574376
CAS No.: 183251-83-4
M. Wt: 150.225
InChI Key: SOTYBPGQJHROFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine,n1,n1,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically requires a solvent like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenediamine,n1,n1,3-trimethyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine,n1,n1,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediamine,n1,n1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and can influence its reactivity and interaction with other molecules .

Biological Activity

1,2-Benzenediamine, n1,n1,3-trimethyl- (CAS No. 183251-83-4) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its trimethyl substitution on the benzene ring, which influences its reactivity and interactions with biological targets.

Molecular Formula: C₉H₁₄N₂
Molecular Weight: 150.23 g/mol
Structure: The compound features a benzene ring with two amino groups at the 1 and 2 positions and three methyl groups attached to the nitrogen atom at the n1 position.

1,2-Benzenediamine, n1,n1,3-trimethyl- exhibits biological activity primarily through its interaction with various enzymes and proteins. It has been noted for its role in enzyme inhibition and protein interactions, which are critical for its potential therapeutic applications. The mechanism involves binding to the active or allosteric sites of enzymes, leading to alterations in their conformation and function.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance:

  • Inhibition of STAT3 : A study found that derivatives of benzenediamine showed significant inhibition of the STAT3 protein, which is implicated in various cancers. The IC50 value for one derivative was reported as 15.8 ± 0.6 µM .
  • Protein-Protein Interactions : The compound has been employed in studies aimed at disrupting protein-protein interactions (PPIs), which are essential for many cellular processes .

Applications in Medicine

1,2-Benzenediamine, n1,n1,3-trimethyl- is being investigated for its potential use in pharmaceuticals:

  • Anticancer Agents : Its ability to inhibit key proteins involved in cancer progression makes it a candidate for developing new anticancer therapies.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy and mechanisms.

Case Studies

Several case studies have highlighted the biological relevance of 1,2-benzenediamine derivatives:

Study Focus Findings
Study 1STAT3 InhibitionDerivative showed IC50 = 15.8 ± 0.6 µM against STAT3 .
Study 2Enzyme InteractionDemonstrated ability to inhibit enzyme activity by binding to active sites.
Study 3Antimicrobial ActivityShowed potential against various microbial strains but requires further validation.

Comparison with Related Compounds

The biological activity of 1,2-benzenediamine, n1,n1,3-trimethyl- can be contrasted with other similar compounds:

Compound Structure Biological Activity
1,2-BenzenediamineNo methyl groupsLower hydrophobicity; less reactive.
1,3-BenzenediamineDifferent substitution patternVaried reactivity; different applications.
1,4-BenzenediaminePositional isomerDistinct chemical properties; unique applications.

Properties

IUPAC Name

1-N,1-N,3-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-5-4-6-8(9(7)10)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTYBPGQJHROFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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